molecular formula C7H9ClIN B6248622 3-iodo-2,4-dimethylpyridine hydrochloride CAS No. 2408966-05-0

3-iodo-2,4-dimethylpyridine hydrochloride

Cat. No.: B6248622
CAS No.: 2408966-05-0
M. Wt: 269.51 g/mol
InChI Key: LROOZZLTYMXAFC-UHFFFAOYSA-N
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Description

3-iodo-2,4-dimethylpyridine hydrochloride is an organic compound with the molecular formula C7H8IN.ClH. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by methyl groups, and the hydrogen at position 3 is replaced by an iodine atom. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-2,4-dimethylpyridine hydrochloride typically involves the iodination of 2,4-dimethylpyridine. One common method is the reaction of 2,4-dimethylpyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The final product is typically isolated as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

3-iodo-2,4-dimethylpyridine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids, and the pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in an organic solvent like toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents might include lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-iodo-2,4-dimethylpyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme mechanisms and as a ligand in the development of new catalysts.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-iodo-2,4-dimethylpyridine hydrochloride depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylpyridine: Lacks the iodine substituent, making it less reactive in certain types of chemical reactions.

    3-bromo-2,4-dimethylpyridine: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    3-chloro-2,4-dimethylpyridine: Another halogenated derivative with distinct chemical properties compared to the iodine analog.

Uniqueness

3-iodo-2,4-dimethylpyridine hydrochloride is unique due to the presence of the iodine atom, which imparts specific reactivity and properties. The iodine substituent makes it particularly useful in coupling reactions and as a precursor for further functionalization.

Properties

CAS No.

2408966-05-0

Molecular Formula

C7H9ClIN

Molecular Weight

269.51 g/mol

IUPAC Name

3-iodo-2,4-dimethylpyridine;hydrochloride

InChI

InChI=1S/C7H8IN.ClH/c1-5-3-4-9-6(2)7(5)8;/h3-4H,1-2H3;1H

InChI Key

LROOZZLTYMXAFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C)I.Cl

Purity

95

Origin of Product

United States

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